

Application Notes and Protocols: Chicago Sky Blue 6B Staining for Fungal Elements

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Chicago Sky Blue 6B*

Cat. No.: *B1139515*

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Introduction

Chicago Sky Blue 6B (CSB) is a diazo dye that serves as a rapid and effective contrast stain for the visualization of fungal elements in clinical and research settings.[1][2] Its utility lies in its ability to stain fungal structures, such as hyphae and spores, a distinct blue, while the surrounding cellular debris and keratinous material are counterstained a light pink or purplish color.[1][3] This color contrast simplifies the identification of fungal elements, making it a valuable tool for the diagnosis of superficial and cutaneous mycoses.[4] Furthermore, its clear differentiation of fungal morphology holds potential for applications in antifungal drug development for screening and evaluating the effects of novel compounds on fungal structures.

Principle of Staining

Chicago Sky Blue 6B is a relatively large water-soluble polymer and diazo dye.[1][5] The staining mechanism is based on the differential binding of the dye to components of the fungal cell wall, such as chitin, and the surrounding host tissue. The potassium hydroxide (KOH) solution, typically used in conjunction with CSB, acts as a clearing agent to digest host cellular

material, thereby enhancing the visibility of the fungal elements.[2][6] The result is a clear depiction of blue-stained fungal structures against a contrasting pink to purplish background.[1]

Applications

- **Rapid Diagnosis of Dermatmycoses:** CSB is widely used for the rapid identification of dermatophytes, yeasts (e.g., *Candida* spp.), and *Malassezia* spp. in skin scrapings, nail clippings, and hair samples.[1][4][7]
- **Diagnosis of Fungal Keratitis:** The stain has demonstrated high sensitivity and efficacy in detecting fungal elements in corneal scrapings.[8][9]
- **Qualitative Superiority to Traditional Methods:** Studies have shown that CSB provides a clearer and more easily interpretable result compared to the standard potassium hydroxide (KOH) wet mount, which lacks color contrast.[3][6][7]
- **Antifungal Drug Development:** The high-contrast visualization offered by CSB can be leveraged in the screening of antifungal compounds. By clearly delineating fungal morphology, researchers can assess the effects of drugs on hyphal growth, spore formation, and overall structural integrity.

Quantitative Data Summary

The performance of **Chicago Sky Blue 6B** has been compared to other common fungal staining methods in several studies. The following tables summarize the key quantitative findings.

Table 1:
Comparison
of Diagnostic
Methods for
Dermatomyc
oses

Method	Sensitivity (%)	Specificity (%)	Positive Predictive Value (PPV) (%)	Negative Predictive Value (NPV) (%)	Accuracy (%)
Chicago Sky Blue 6B (vs. CFW)	97	100	100	96	98
Potassium Hydroxide (KOH) (vs. CFW)	66	98	97	98	80
CFW (Calcofluor White) used as the standard method.					

Source: Afshar P, et al. Iran J Microbiol. 2018.[4]

Table 2: Comparison of Diagnostic Methods for Pityriasis Versicolor

Method	Positive Results (%)	Sensitivity (vs. KOH) (%)
Chicago Sky Blue 6B	98	100
Potassium Hydroxide (KOH)	92	-
Culture	56	60.9

Source: Lodha N, Poojary SA. Indian J Dermatol. 2015.[10]

Table 3: Comparison of Diagnostic Methods for Fungal Keratitis

Method	Sensitivity (%)	Specificity (%)
Chicago Sky Blue 6B - KOH	87.50	100
Potassium Hydroxide (KOH)	62.50	100
Fungal Culture	43.75	100

Source: Efficacy and rapidity of potassium hydroxide mount and modified **Chicago Sky Blue 6B** stain with potassium hydroxide in fungal keratitis detection.[8][9]

Experimental Protocols

Protocol 1: Staining of Skin, Nail, and Hair Samples

Materials:

- **Chicago Sky Blue 6B** (1% aqueous solution)[10][11]
- Potassium Hydroxide (10-30% solution)[1][11]
- Microscope slides and coverslips

- Sterile scalpel, curette, or nail clipper
- 70% Isopropyl alcohol
- Acetone (optional)
- Bright-field microscope

Procedure:

- **Sample Collection:** Clean the affected area with 70% isopropyl alcohol and allow it to dry completely.^[1]
 - For skin lesions, scrape the affected area with the blunt side of a sterile scalpel.
 - For nail infections, collect subungual debris using a sterile curette or obtain clippings of the affected nail.^[2]
 - For hair, pluck affected hairs with their base.
- **Sample Preparation:** Place the collected specimen (skin scrapings, nail clippings, or hair) onto a clean microscope slide.^[2]
- **(Optional) Defatting:** Add a drop of acetone to the specimen and allow it to air dry. This step helps in removing excess oils and cosmetics.^[1]
- **Clearing:** Add one drop of 10-30% Potassium Hydroxide (KOH) solution to the specimen on the slide.^{[1][11]}
- **Staining:** Add one drop of 1% **Chicago Sky Blue 6B** stain solution to the specimen.^[11]
- **Incubation:** Place a coverslip over the specimen, gently pressing to remove air bubbles. Allow the slide to stand at room temperature for at least 20-30 minutes. Incubation time can be extended for thicker specimens like nail clippings.^{[1][2][11]}
- **Microscopic Examination:** Examine the slide under a bright-field microscope at 10x and 40x magnification. Oil immersion (100x) can be used for detailed morphological examination.^[2]

Interpretation of Results:

- **Positive Result:** Fungal elements, such as hyphae and spores, will stain a distinct blue color. [1] The background of keratinous material and cellular debris will appear light pink to purplish-pink.[1] Dermatophytes typically appear as blue, septate hyphae.[2] Candida species may stain pink or light blue.[2]
- **Negative Result:** Absence of blue-stained fungal elements.

Protocol 2: Application in Antifungal Drug Screening

This protocol outlines a general workflow for utilizing CSB staining to assess the morphological effects of antifungal compounds on a model fungus (e.g., a filamentous fungus or yeast).

Materials:

- Fungal culture of interest
- Antifungal compound(s) at various concentrations
- Appropriate culture medium (liquid or solid)
- **Chicago Sky Blue 6B** staining reagents (as in Protocol 1)
- Microscope with imaging capabilities

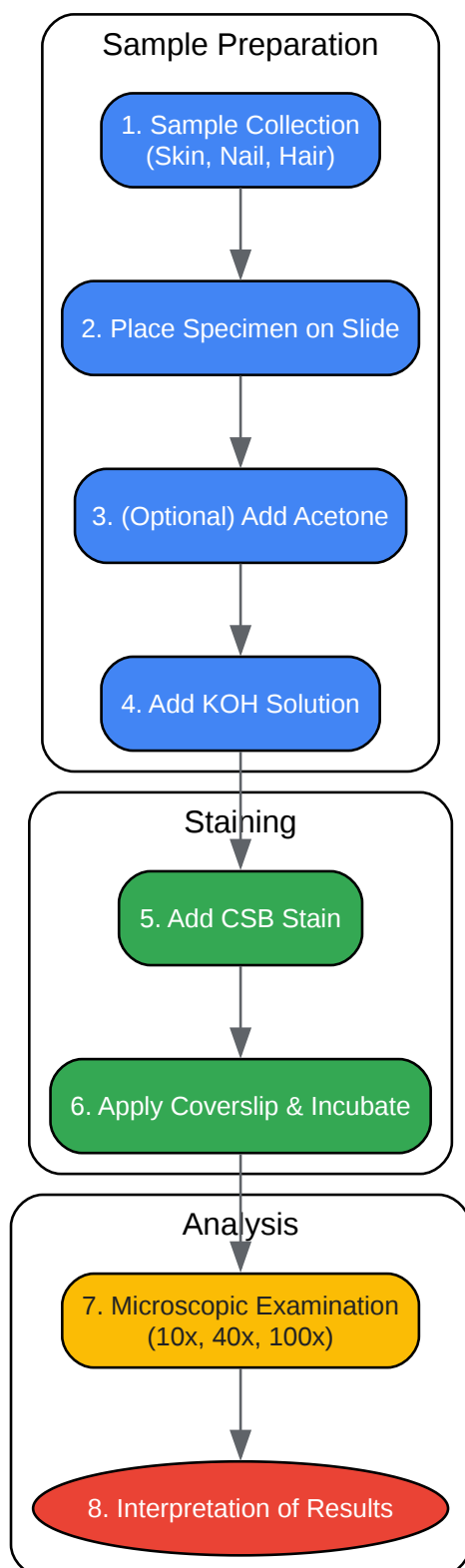
Procedure:

- **Fungal Culture with Antifungal Compound:**
 - **Liquid Culture:** Inoculate the fungus into a liquid medium containing serial dilutions of the antifungal compound. Include a drug-free control. Incubate under appropriate growth conditions.
 - **Solid Culture:** Plate the fungus on a solid medium containing the antifungal compound.
- **Sample Collection:** After the desired incubation period, collect a sample of the fungal biomass. For liquid cultures, this can be a small aliquot. For solid cultures, a small section of

the mycelium can be excised.

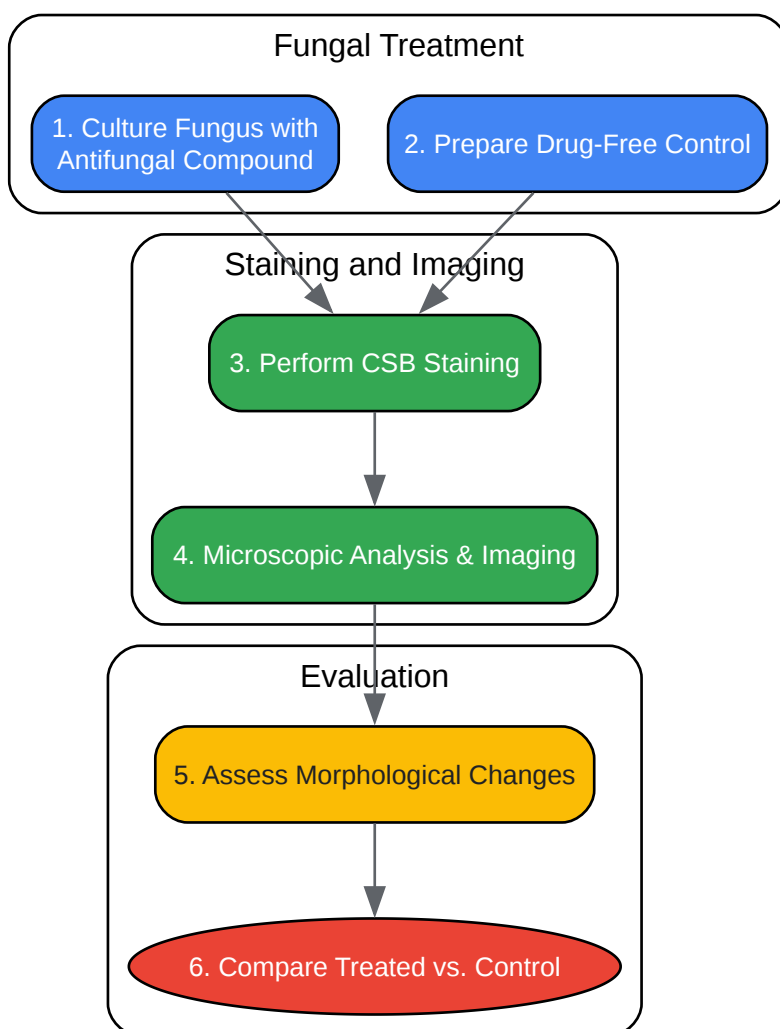
- Staining: Perform the **Chicago Sky Blue 6B** staining procedure as described in Protocol 1, steps 2-7.
- Microscopic Analysis and Imaging:
 - Examine the stained samples under the microscope.
 - Capture images of the fungal morphology in both the treated and control samples.
 - Assess for changes in hyphal structure (e.g., branching, swelling, fragmentation), spore formation, and cell wall integrity.
- Data Analysis: Quantify the observed morphological changes if possible (e.g., hyphal diameter, spore count). Compare the effects of different concentrations of the antifungal compound.

Visualizations



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Caption: Experimental workflow for **Chicago Sky Blue 6B** staining of fungal elements.



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Caption: Workflow for antifungal screening using **Chicago Sky Blue 6B** staining.

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- [To cite this document: BenchChem. \[Application Notes and Protocols: Chicago Sky Blue 6B Staining for Fungal Elements\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1139515/docs#application-notes-and-protocols-chicago-sky-blue-6b-staining-for-fungal-elements\]](#)

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